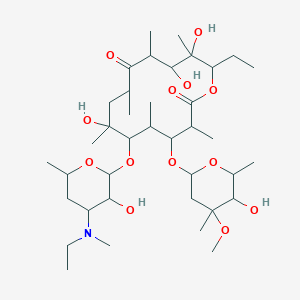
N-ethyl,N-methyl EM-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is represented as a flat structure and is known for its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of ME36 involves several steps, including the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These methods are commonly used in organometallic chemistry to produce compounds with desired properties. Industrial production methods for ME36 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
ME36 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen. Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Lösungsmittel wie Aceton, Ethanol und Tetrahydrofuran sowie Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
N-Ethyl,N-methyl EM-A serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic chemistry.
Key Applications:
- Synthesis of Pharmaceuticals: It is utilized as a precursor in the manufacture of drugs, particularly those targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Production of Agrochemicals: The compound is involved in synthesizing pesticides and herbicides, contributing to agricultural productivity.
Recent studies have highlighted the biological significance of this compound, particularly its potential therapeutic applications.
Mechanisms of Action:
- Inhibition of Soluble Epoxide Hydrolase (sEH): this compound has been identified as a scaffold for developing inhibitors targeting sEH, which plays a role in inflammation and hypertension. Initial studies indicated weak inhibitory activity (IC50: 800 μM), but modifications have led to derivatives with enhanced potency (IC50: 0.51 μM) .
- Neuroprotective Properties: The compound has been investigated for its neuroprotective effects, showing promise as a precursor for pharmaceuticals aimed at treating neurodegenerative conditions .
Fragment-Based Drug Discovery
A study employed X-ray crystallographic fragment screening to assess this compound derivatives' binding capabilities with sEH. This approach successfully identified several compounds with improved inhibitory properties, emphasizing the compound's potential as a lead compound in drug design .
Toxicological Assessments
Investigations into the safety profile of this compound focused on its metabolic pathways and potential toxic effects. These assessments are crucial for evaluating the compound's suitability for therapeutic applications .
Data Summary
The following table summarizes key findings from studies on this compound:
| Application Area | Findings |
|---|---|
| Chemical Synthesis | Used as an intermediate in pharmaceuticals and agrochemicals |
| Biological Activity | Inhibits soluble epoxide hydrolase; potential neuroprotective effects |
| Drug Discovery | Identified as a scaffold for developing inhibitors; enhanced derivatives show improved potency |
| Toxicological Profile | Safety assessments indicate metabolic pathways and potential toxic effects |
Wirkmechanismus
The mechanism of action of ME36 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which ME36 is used.
Vergleich Mit ähnlichen Verbindungen
ME36 kann mit anderen ähnlichen Verbindungen anhand seiner chemischen Struktur und Eigenschaften verglichen werden. Zu den ähnlichen Verbindungen gehören andere synthetische organische Liganden mit komplexer Stereochemie und mehreren Stereozentren. Was ME36 auszeichnet, ist seine einzigartige Kombination aus funktionellen Gruppen und stereochemischer Konfiguration, die zu seinen unterschiedlichen chemischen und biologischen Aktivitäten beiträgt .
Eigenschaften
Molekularformel |
C38H69NO13 |
|---|---|
Molekulargewicht |
748.0 g/mol |
IUPAC-Name |
14-ethyl-6-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-14-26-38(11,46)31(42)21(5)28(40)19(3)17-36(9,45)33(52-35-29(41)25(39(12)15-2)16-20(4)48-35)22(6)30(23(7)34(44)50-26)51-27-18-37(10,47-13)32(43)24(8)49-27/h19-27,29-33,35,41-43,45-46H,14-18H2,1-13H3 |
InChI-Schlüssel |
DYYAPFZVDGCKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















